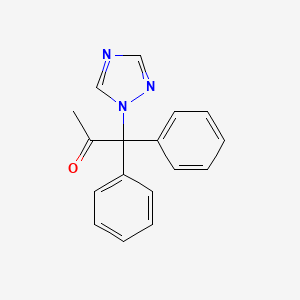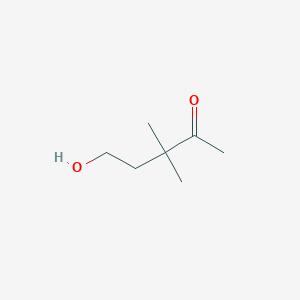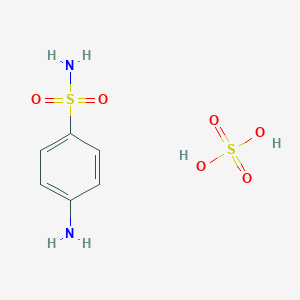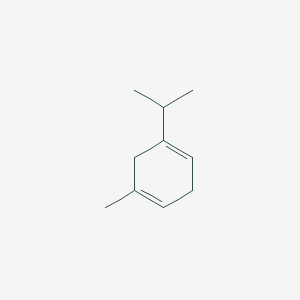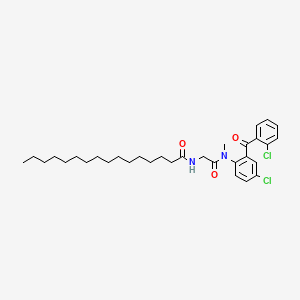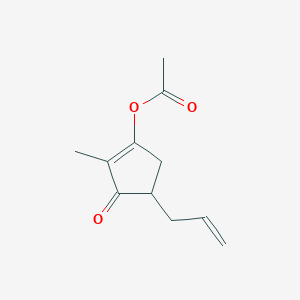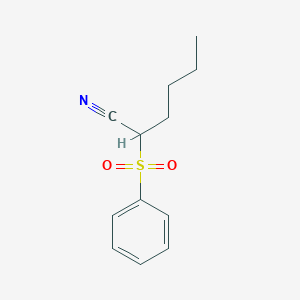
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione is a heterocyclic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phthalic anhydrides can be reacted with hydroxylamine derivatives to form the desired isoindole structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control standards .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The hydroxyamino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(3-imino-1-isoindolinylideneamino)benzene
- 2,6-bis(3-imino-1-isoindolinylideneamino)pyridine
- 1-hydroxyimidazoles and imidazole 3-oxides
Uniqueness
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione stands out due to its dual hydroxyamino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Properties
CAS No. |
66341-32-0 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-(hydroxyamino)-3-nitroso-2H-isoindole-4,7-diol |
InChI |
InChI=1S/C8H7N3O4/c12-3-1-2-4(13)6-5(3)7(10-14)9-8(6)11-15/h1-2,9-10,12-14H |
InChI Key |
SJBWUHOJAOPIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC(=C2C(=C1)O)N=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


